molecular formula C13H13NO B13954705 2-(m-Methoxybenzyl)pyridine CAS No. 35854-44-5

2-(m-Methoxybenzyl)pyridine

Cat. No.: B13954705
CAS No.: 35854-44-5
M. Wt: 199.25 g/mol
InChI Key: JDXLPTCPIUWJMK-UHFFFAOYSA-N
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Description

2-(m-Methoxybenzyl)pyridine is a pyridine derivative featuring a methoxy-substituted benzyl group at the 2-position of the pyridine ring. For example, the synthesis of pyridinium bromide derivatives with m-methoxybenzyl substituents (e.g., 2-Aldoximino-1-(3-methoxybenzyl)pyridinium bromide) involves reacting pyridine precursors with m-methoxybenzyl halides under controlled conditions . Such methods suggest that 2-(m-Methoxybenzyl)pyridine can be synthesized via alkylation of pyridine with m-methoxybenzyl bromide.

The compound’s structure combines the electron-rich methoxybenzyl group with the aromatic pyridine core, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXLPTCPIUWJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345889
Record name 2-(m-Methoxybenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35854-44-5
Record name 2-(m-Methoxybenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Methoxybenzyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with m-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(m-Methoxybenzyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(m-Methoxybenzyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(m-Methoxybenzyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(m-Methoxybenzyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations:

Substituent Type: Benzyl vs. Benzoyl-containing analogs (e.g., 2-(3-Methoxybenzoyl)-5-methylpyridine) may exhibit stronger hydrogen-bonding capacity due to the carbonyl group . Methoxy Position: Meta-substitution (3-methoxy) in 2-(m-Methoxybenzyl)pyridine contrasts with para-substituted analogs (e.g., 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine), where substituent orientation affects molecular dipole moments and binding interactions .

Biological Relevance :

  • Pyridine derivatives with methoxybenzyl groups are often explored for neurotransmitter modulation. For instance, 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride demonstrates enhanced solubility and stability, traits critical for CNS-targeting drugs .
  • The absence of a methyl group on the pyridine ring (as in 2-(3-Methoxybenzoyl)pyridine) may reduce steric hindrance, improving binding affinity to enzyme active sites compared to methyl-substituted analogs .

Synthetic Accessibility: Compounds like 2-(m-Methoxybenzyl)pyridine can be synthesized via alkylation or coupling reactions, similar to the preparation of 2-Aldoximino-1-(3-methoxybenzyl)pyridinium bromide . Brominated analogs (e.g., 5-Bromo-3-methoxy-6-methylpyridine) require halogenation steps, introducing additional complexity .

Data Table: Comparative Properties of Selected Pyridine Derivatives

Property 2-(m-Methoxybenzyl)pyridine 2-(3-Methoxybenzoyl)-5-methylpyridine 3-[(3-Methoxybenzyl)oxy]pyrrolidine HCl
Molecular Weight ~215.26 (estimated) 257.28 273.78
Key Functional Groups Benzyl, methoxy, pyridine Benzoyl, methoxy, pyridine Methoxybenzyl-oxy, pyrrolidine
Polarity Moderate High (due to benzoyl) High (ionic, hydrochloride salt)
Potential Applications Medicinal chemistry, catalysis Enzyme inhibition, material science Neuroscience, drug delivery
Synthetic Complexity Moderate High (multiple steps for benzoylation) Moderate (pyrrolidine functionalization)

Research Findings and Implications

  • Reactivity : The methoxy group in 2-(m-Methoxybenzyl)pyridine may direct electrophilic substitution to the para position of the benzyl ring, a pattern observed in related compounds like 3-[(2-Methoxybenzyl)oxy]pyrrolidine .
  • Biological Activity : While direct studies are lacking, analogs such as 2-(3-Methoxybenzoyl)-5-methylpyridine show promise in modulating metabolic enzymes, suggesting that 2-(m-Methoxybenzyl)pyridine could be tailored for similar targets .
  • Material Science : Pyridine derivatives with methoxy groups are used in coordination chemistry; the benzyl group’s flexibility might enhance ligand-metal binding dynamics .

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